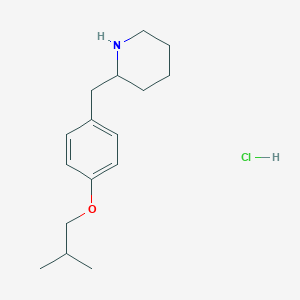
2-(4-Isobutoxy-benzyl)-piperidine hydrochloride
Overview
Description
2-(4-Isobutoxy-benzyl)-piperidine hydrochloride, also known as IBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IBP is a piperidine derivative that has been studied for its ability to modulate the activity of certain neurotransmitters in the brain, such as dopamine and norepinephrine. In
Scientific Research Applications
2-(4-Isobutoxy-benzyl)-piperidine hydrochloride has been studied for its potential therapeutic applications in a range of neurological and psychiatric disorders. One of the most promising areas of research is in the treatment of attention deficit hyperactivity disorder (ADHD). 2-(4-Isobutoxy-benzyl)-piperidine hydrochloride has been shown to increase dopamine and norepinephrine levels in the brain, which are known to be deficient in individuals with ADHD. Additionally, 2-(4-Isobutoxy-benzyl)-piperidine hydrochloride has been studied for its potential use in the treatment of depression, anxiety, and addiction.
Mechanism of Action
2-(4-Isobutoxy-benzyl)-piperidine hydrochloride acts as a selective norepinephrine and dopamine reuptake inhibitor, meaning that it blocks the reuptake of these neurotransmitters from the synapse, leading to increased levels in the brain. This mechanism of action is similar to that of other commonly used ADHD medications, such as methylphenidate and amphetamines.
Biochemical and Physiological Effects:
The increased levels of dopamine and norepinephrine in the brain resulting from 2-(4-Isobutoxy-benzyl)-piperidine hydrochloride administration have been shown to improve cognitive function, attention, and memory. Additionally, 2-(4-Isobutoxy-benzyl)-piperidine hydrochloride has been shown to increase wakefulness and alertness, making it a potential treatment for sleep disorders such as narcolepsy.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-Isobutoxy-benzyl)-piperidine hydrochloride in scientific research is its high purity and yield, as well as its well-established synthesis method. Additionally, 2-(4-Isobutoxy-benzyl)-piperidine hydrochloride has been shown to have fewer side effects than other ADHD medications, making it a potential alternative for individuals who do not tolerate other medications well. However, one limitation of using 2-(4-Isobutoxy-benzyl)-piperidine hydrochloride in lab experiments is its relatively short half-life, which may limit its effectiveness in certain applications.
Future Directions
There are several potential future directions for research on 2-(4-Isobutoxy-benzyl)-piperidine hydrochloride. One area of interest is in the development of more selective and potent derivatives of 2-(4-Isobutoxy-benzyl)-piperidine hydrochloride that may have improved efficacy and fewer side effects. Additionally, 2-(4-Isobutoxy-benzyl)-piperidine hydrochloride has been shown to have potential applications in the treatment of other neurological and psychiatric disorders, such as Parkinson's disease and schizophrenia. Further research is needed to fully understand the potential therapeutic applications of 2-(4-Isobutoxy-benzyl)-piperidine hydrochloride in these areas.
properties
IUPAC Name |
2-[[4-(2-methylpropoxy)phenyl]methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-13(2)12-18-16-8-6-14(7-9-16)11-15-5-3-4-10-17-15;/h6-9,13,15,17H,3-5,10-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIJPMPTYUWHOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588835 | |
| Record name | 2-{[4-(2-Methylpropoxy)phenyl]methyl}piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isobutoxy-benzyl)-piperidine hydrochloride | |
CAS RN |
1170150-79-4 | |
| Record name | 2-{[4-(2-Methylpropoxy)phenyl]methyl}piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[(2R,3R)-1,3-Dihydroxyoctadecan-2-yl]tetracosanamide](/img/structure/B1627731.png)


![1-{[(3,4-Dichlorophenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1627736.png)
![[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-yl-acetic acid](/img/structure/B1627737.png)
![Benzyl [4'-(aminomethyl)[1,1'-biphenyl]-3-yl]carbamate](/img/structure/B1627738.png)
![1-[(4-Fluorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1627739.png)
![5-Chloro-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene](/img/structure/B1627741.png)
![7-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B1627742.png)
